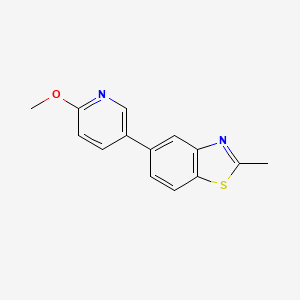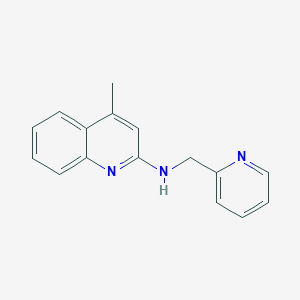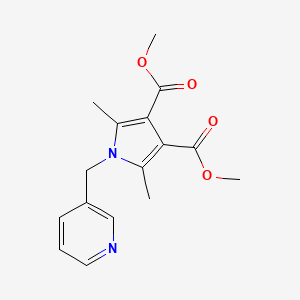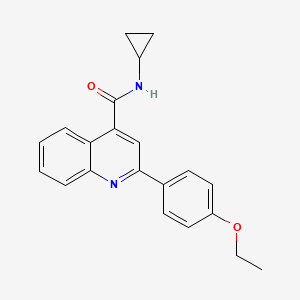![molecular formula C18H20N2O3 B5636619 methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate](/img/structure/B5636619.png)
methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related carbamates often involves the reaction of amines with carbon dioxide sources or isocyanates. For example, methyl N-phenyl carbamate was synthesized from aniline using methyl formate as a green and efficient carbonylating agent, yielding high yields under milder conditions than traditional methods (Yalfani et al., 2015). Such methodologies could potentially be adapted for the synthesis of methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of carbamates, including the target compound, can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of N-methoxycarbonylamino-3,4-bis(4-nitrophenyl)maleimide was determined at 140 K, highlighting the orientation of methoxycarbonylamino groups and the dihedral angles between phenyl rings and the maleimide moiety (Boubekeur et al., 1991). These structural insights are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, including hydrolysis, condensation, and transformations into other functional groups. The oxidation and subsequent condensation reactions of methyl (4-acetylphenyl)carbamate to form diverse derivatives exemplify the chemical versatility of carbamates (Velikorodov & Shustova, 2017). Such reactions expand the utility of carbamates in synthetic organic chemistry.
properties
IUPAC Name |
methyl N-[4-[3-[(propanoylamino)methyl]phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-12-13-5-4-6-15(11-13)14-7-9-16(10-8-14)20-18(22)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROLMAIVAYYQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridazin-3-amine](/img/structure/B5636571.png)
![4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5636578.png)
![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)


![N-methyl-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5636601.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)
![3,6-dimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B5636626.png)

